2-(1-Amino-3-hydroxypropyl)-6-fluorophenol
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Overview
Description
2-(1-Amino-3-hydroxypropyl)-6-fluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-hydroxypropyl)-6-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of a fluorinated phenol derivative with an amino alcohol. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3-hydroxypropyl)-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom can result in various substituted phenol derivatives.
Scientific Research Applications
2-(1-Amino-3-hydroxypropyl)-6-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Amino-3-hydroxypropyl)-6-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-3-hydroxypropyl)-6-bromophenol
- 4-(1-Amino-3-hydroxypropyl)-2-fluorobenzenecarbonitrile
- 3-Methyl-1’-amino-3’-hydroxypropyl pentanoate
Uniqueness
Compared to similar compounds, 2-(1-Amino-3-hydroxypropyl)-6-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-(1-amino-3-hydroxypropyl)-6-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c10-7-3-1-2-6(9(7)13)8(11)4-5-12/h1-3,8,12-13H,4-5,11H2 |
InChI Key |
AJDAXMKYWWKSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(CCO)N |
Origin of Product |
United States |
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